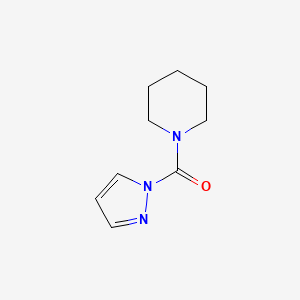
Tris(isopropoxy)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(isopropoxy)silanol, with the chemical formula ([(H_3C)_2CHO]_3SiOH), is a silicon-based compound known for its unique properties and applications in various fields. It is a colorless liquid with a density of 0.940 g/mL at 25°C . This compound is often used in the synthesis of other silicon-containing materials and has significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(isopropoxy)silanol can be synthesized through the hydrolysis of tris(isopropoxy)silane. The reaction involves the addition of water to tris(isopropoxy)silane under controlled conditions to yield this compound and isopropanol as a byproduct. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction environments to ensure the quality and consistency of the final product. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Tris(isopropoxy)silanol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and isopropanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Substitution: This compound can participate in substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and various catalysts that facilitate hydrolysis and condensation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various silicon-containing polymers. These products have applications in materials science, coatings, and adhesives .
Scientific Research Applications
Tris(isopropoxy)silanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of silicon-based materials and as a reagent in various organic and inorganic reactions.
Biology: The compound is used in the preparation of biocompatible materials and as a component in drug delivery systems.
Medicine: this compound is explored for its potential use in medical devices and implants due to its biocompatibility.
Industry: It is used in the production of coatings, adhesives, and sealants, as well as in the development of advanced materials for electronics and optics
Mechanism of Action
The mechanism of action of tris(isopropoxy)silanol involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable silicon-oxygen-silicon linkages, which are crucial in the development of silicone-based materials. The compound’s reactivity is influenced by the presence of isopropoxy groups, which can be replaced by other functional groups to tailor its properties for specific applications .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silanol: Similar in structure but with trimethylsilyl groups instead of isopropoxy groups.
Triethoxysilanol: Contains ethoxy groups instead of isopropoxy groups.
Trimethoxysilanol: Contains methoxy groups instead of isopropoxy groups
Uniqueness
Tris(isopropoxy)silanol is unique due to its specific reactivity and the presence of isopropoxy groups, which provide distinct properties compared to other silanols. Its ability to undergo hydrolysis and condensation reactions makes it valuable in the synthesis of advanced materials and its applications in various fields highlight its versatility .
Properties
CAS No. |
27491-86-7 |
|---|---|
Molecular Formula |
C9H22O4Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
hydroxy-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C9H22O4Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-10H,1-6H3 |
InChI Key |
RLYZRADFTORPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15087767.png)
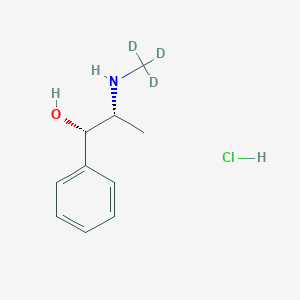


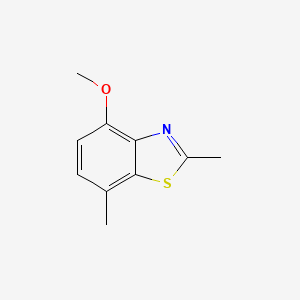
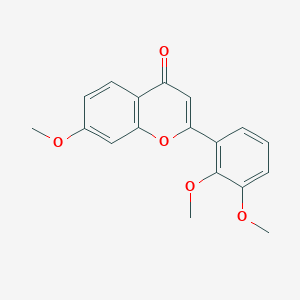
![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)


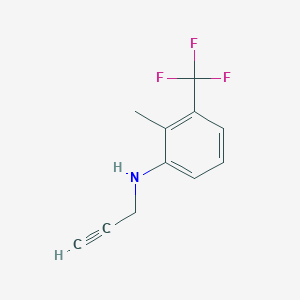
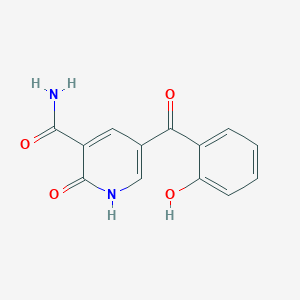
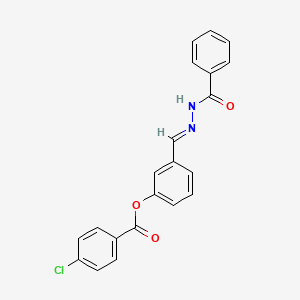
![2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B15087846.png)
